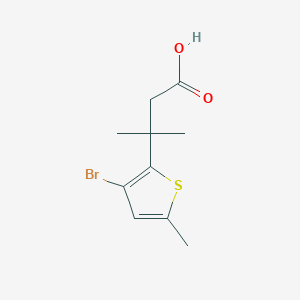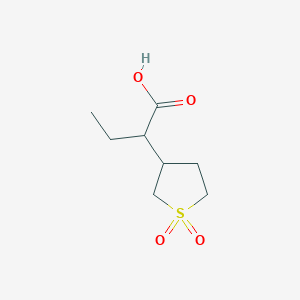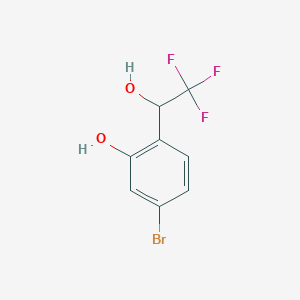
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, as well as a butanoic acid moiety. Thiophenes are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid typically involves the bromination of a methylthiophene derivative followed by the introduction of the butanoic acid group. One common synthetic route is as follows:
Bromination: The starting material, 5-methylthiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 3-position of the thiophene ring.
Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene oxides or thiophene dioxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene oxides or thiophene dioxides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted thiophene derivatives with various functional groups.
科学研究应用
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of thiophene-based polymers and materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of thiophene derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific derivative and its target.
相似化合物的比较
Similar Compounds
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylpentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
Uniqueness
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom and the butanoic acid moiety can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
属性
分子式 |
C10H13BrO2S |
|---|---|
分子量 |
277.18 g/mol |
IUPAC 名称 |
3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-6-4-7(11)9(14-6)10(2,3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13) |
InChI 键 |
WMTGHTUXSLLOFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C(C)(C)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)
![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)

![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

